molecular formula C10H16Hg2O6 B1257662 Acetyloxy-[[5-(acetyloxymercuriomethyl)-1,4-dioxan-2-yl]methyl]mercury CAS No. 51023-77-9

Acetyloxy-[[5-(acetyloxymercuriomethyl)-1,4-dioxan-2-yl]methyl]mercury

Cat. No. B1257662
CAS RN: 51023-77-9
M. Wt: 633.41 g/mol
InChI Key: FDLBBKYAOKMKOM-UHFFFAOYSA-L
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Description

The compound appears to contain two mercury atoms, as indicated by the “Hg2” in its molecular formula. It also contains acetoxy groups, which are functional groups in organic chemistry with the formula −OCOCH3 .


Synthesis Analysis

The synthesis of such a compound would likely involve complex reactions. In general, acetoxy groups can be introduced into a molecule from an alcohol, in effect protecting the alcohol by acetylation .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the context in which it is used. For example, some mercury compounds are known to be toxic and can cause damage to cells and tissues .

Safety and Hazards

Mercury compounds are generally toxic and should be handled with care. Specific safety data for this compound is not available, but safety data for similar compounds suggests that they can be hazardous .

properties

IUPAC Name

acetyloxy-[[5-(acetyloxymercuriomethyl)-1,4-dioxan-2-yl]methyl]mercury
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2.2C2H4O2.2Hg/c1-5-3-8-6(2)4-7-5;2*1-2(3)4;;/h5-6H,1-4H2;2*1H3,(H,3,4);;/q;;;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLBBKYAOKMKOM-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O[Hg]CC1COC(CO1)C[Hg]OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Hg2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401319335
Record name 3,6(2,5)-Bis(acetatemercurimethyl)-1,4-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401319335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

633.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51023-77-9
Record name 3,6-Bis(acetatomercurimethyl)dioxane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051023779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC50757
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50757
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,6(2,5)-Bis(acetatemercurimethyl)-1,4-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401319335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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